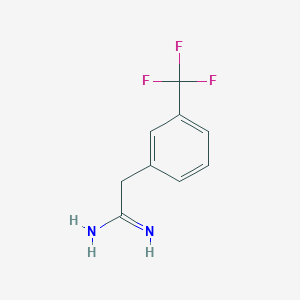

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

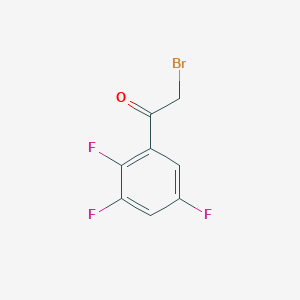

This compound is a thiophene-based molecule . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The specific compound “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” is a derivative of thiophene .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, thiophene derivatives are typically synthesized through reactions involving substituted thioureas and α-halo ketones .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H8FNOS . This indicates that the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 221.251 . Other physical and chemical properties of this compound are not specifically known.Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

One significant area of research involves the inhibition of carbonic anhydrases, which are enzymes involved in various physiological and pathological processes. Aromatic sulfonamides, including compounds structurally related to 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide, have been identified as potent inhibitors of several carbonic anhydrase isoenzymes. These inhibitors have nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L against isoenzymes hCA I, hCA II, hCA IV, and hCA XII, exhibiting different affinities for the isoenzymes studied, with the lowest affinity against hCA XII (Supuran et al., 2013).

Chemical Synthesis and Material Science

In the field of chemical synthesis, the structural motifs of thiophene sulfonamides serve as key intermediates for the development of various compounds with potential biological activities. For instance, (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives have been synthesized via solvent-free conditions, indicating the utility of these compounds in generating structurally diverse molecules with fine-tunable spectroscopic properties and potential biological activities (Thirunarayanan & Sekar, 2013).

Analytical Chemistry

In analytical chemistry, thiophene-based sulfonamides are utilized in the design of fluorescent probes for the discrimination of thiophenols over aliphatic thiols, demonstrating their application in sensitive and selective detection techniques. These probes afford high off/on signal ratios, good selectivity, and sensitivity with detection limits in the nanomolar range, and have been successfully applied to the determination of thiophenols in water samples, showcasing their utility in environmental and biological sciences (Wang et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by thiophene derivatives, “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” could potentially be a candidate for drug development .

Mechanism of Action

Thiophene Derivatives

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Biological Activity

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Environmental Factors

Environmental factors can influence the action, efficacy, and stability of thiophene derivatives. For example, the fluorescence quenching of a thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . The results suggest that the fluorescence quenching is due to diffusion assisted dynamic or collisional quenching according to the sphere of action static quenching model and according to the finite sink approximation model, the bimolecular quenching reactions are due to the collective effect of dynamic and static quenching .

Properties

IUPAC Name |

2-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O4S2/c19-12-3-7-14(8-4-12)28(25,26)22-13-5-1-11(2-6-13)17(24)21-18-15(16(20)23)9-10-27-18/h1-10,22H,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZZLNZRPVTENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)

![N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2938524.png)

![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2938531.png)

![10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2938534.png)

![1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE](/img/structure/B2938539.png)

![3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate](/img/structure/B2938542.png)